2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group, a piperidine ring, and a methylpyridinyl ether moiety, making it a complex and intriguing molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step often involves the chlorination of a phenyl ring to introduce the chlorine atom.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.
Ether Linkage Formation: The 6-methylpyridin-2-yl group is introduced via an ether linkage, typically through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the chlorophenyl intermediate with the piperidine derivative under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups depending on the nucleophile.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(4-piperidinyl)ethanone: Lacks the 6-methylpyridin-2-yl ether group.
2-(4-Chlorophenyl)-1-(4-(2-pyridinyl)piperidin-1-yl)ethanone: Contains a pyridinyl group without the methyl substitution.
Uniqueness
The presence of the 6-methylpyridin-2-yl ether group in 2-(4-Chlorophenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone distinguishes it from similar compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-3-2-4-18(21-14)24-17-9-11-22(12-10-17)19(23)13-15-5-7-16(20)8-6-15/h2-8,17H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBONXPJCJNUJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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